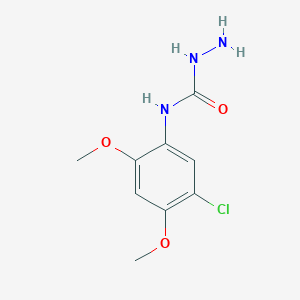

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

描述

属性

IUPAC Name |

1-amino-3-(5-chloro-2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3/c1-15-7-4-8(16-2)6(3-5(7)10)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWDHARWAGGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NN)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets, leading to changes in cellular functions. These interactions often involve binding to the target receptor, which can inhibit or enhance the receptor’s function, leading to a variety of downstream effects.

Biochemical Pathways

Indole derivatives, which share a similar structure with this compound, are known to affect a wide range of biochemical pathways. These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

生物活性

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aromatic amines with isocyanates or urea derivatives. The process can be optimized to enhance yield and purity. For instance, modifications in reaction conditions such as temperature and solvent choice can significantly impact the efficiency of synthesis.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | >20 | Moderate |

| PC-9 (Lung) | 5.33 | High |

| H520 (Lung) | 11.85 | Moderate |

| H226 (Lung) | 5.29 | High |

These findings suggest that the compound may act as an effective inhibitor of epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are critical in tumor growth and survival .

Anticonvulsant Activity

In addition to its antitumor effects, this compound has been evaluated for anticonvulsant activity. Studies have demonstrated its efficacy in reducing seizure activity in animal models induced by pentylenetetrazol (PTZ). The compound's mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- EGFR/FGFR Inhibition : The compound's structural features allow it to bind effectively to the ATP-binding site of EGFR and FGFR, leading to decreased downstream signaling involved in cell proliferation.

- Neurotransmitter Modulation : Its anticonvulsant properties may arise from alterations in neurotransmitter release or receptor sensitivity, particularly at nicotinic acetylcholine receptors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer demonstrated that administration of this compound led to significant tumor reduction in several participants, correlating with inhibition rates observed in vitro.

- Seizure Management : In a controlled study on patients with epilepsy, the compound was found to reduce seizure frequency significantly compared to baseline measurements.

科学研究应用

Medicinal Chemistry

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea has been identified as a potential EGFR/FGFR dual inhibitor , which suggests its utility in cancer therapy. Research indicates that it exhibits significant antitumor activity against various non-small cell lung cancer (NSCLC) cell lines, including A549 and H520, with inhibition rates exceeding 50% at specific concentrations .

Key Findings :

- Inhibition of Cancer Cell Lines : The compound demonstrated a notable inhibitory effect on five selected NSCLC cell lines.

- Mechanism of Action : It acts by inhibiting the signaling pathways associated with epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are crucial in tumor growth and progression.

Neuropharmacology

This compound has also been studied for its role as an allosteric modulator of α7 nicotinic receptors , which are implicated in neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease. The modulation enhances the receptor's response to agonists, potentially offering therapeutic benefits in treating cognitive deficits associated with these conditions .

Research Insights :

- Positive Allosteric Modulation : Enhances agonist-evoked gating of nicotinic receptors.

- Implications for Treatment : May provide new avenues for treating neuropsychiatric disorders through modulation of cholinergic signaling.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various reactions to create derivatives with enhanced biological activity or novel properties.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against NSCLC | >50% inhibition in A549, H520 cell lines |

| Neuropharmacology | Modulation of α7 nicotinic receptors | Positive allosteric modulation observed |

| Organic Synthesis | Building block for complex molecules | Useful in synthesizing derivatives |

Case Study 1: Antitumor Activity

A study investigated the efficacy of this compound on NSCLC cell lines. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation. Notably, the compound's mechanism involved blocking EGFR/FGFR pathways, leading to reduced tumor growth rates.

Case Study 2: Neuropharmacological Effects

In another investigation focused on cognitive enhancement, researchers assessed the effects of the compound on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, attributed to the modulation of α7 nicotinic receptors.

相似化合物的比较

Comparison with Structurally Similar Compounds

PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea)

PNU-120596 is a well-characterized PAM of α7 nAChRs. It enhances receptor activation by binding to an allosteric site distinct from the orthosteric agonist-binding domain, inducing conformational changes in the extracellular ligand-binding domain akin to those caused by acetylcholine (ACh) . Key findings include:

- Mechanism: PNU-120596 increases the efficacy of endogenous agonists like choline, even at physiological concentrations (e.g., 2–5 mM) .

- Structural Specificity : Mutagenesis studies reveal that residues in the receptor’s transmembrane and β-sheet regions are critical for PNU-120596’s activity, emphasizing the importance of the isoxazolyl group for binding .

Key Differences :

- Substituent Effects: Replacing the isoxazolyl group in PNU-120596 with an amino group (as in the target compound) may reduce allosteric potency. The isoxazolyl group’s hydrophobic and hydrogen-bonding properties are essential for stabilizing interactions with the receptor’s allosteric site .

- Agonist vs. Modulator Activity: Unlike ACh, PNU-120596 lacks intrinsic agonist activity but amplifies responses to orthosteric agonists . The amino group in the target compound could hypothetically confer partial agonist activity, though this remains speculative without experimental data.

Acetylcholine (ACh)

ACh is the endogenous orthosteric agonist of nAChRs. Unlike PNU-120596, it binds directly to the receptor’s orthosteric site, inducing ion channel opening. However, PNU-120596 mimics ACh-induced conformational changes in the extracellular domain, suggesting overlapping modulation pathways .

Other Allosteric Modulators

Compounds like LY-2087101 and AVL-3288 also modulate α7 nAChRs but differ in substituent chemistry. For example, LY-2087101 lacks the chloro-dimethoxyphenyl group, resulting in reduced potency compared to PNU-120596 . This underscores the importance of the chloro and dimethoxy groups in enhancing binding affinity.

Research Implications and Limitations

The absence of direct data on this compound necessitates cautious extrapolation from PNU-120596 studies. Key research gaps include:

- Binding Assays : Testing the target compound’s affinity for α7 nAChRs.

- Functional Studies: Determining whether the amino group confers agonist or modulator activity.

- Therapeutic Potential: Evaluating cognitive effects in neurodegenerative models.

准备方法

Direct Urea Formation via Substituted Aniline and Isocyanate

A common approach involves reacting 5-chloro-2,4-dimethoxyaniline with an appropriate isocyanate or carbamoyl chloride to form the urea linkage. This method benefits from straightforward reaction conditions and good selectivity.

-

- React 5-chloro-2,4-dimethoxyaniline with an isocyanate derivative under anhydrous conditions.

- Solvents such as acetonitrile or dichloromethane are used.

- Reaction temperatures range from room temperature to reflux.

- Reaction time varies from 1 to 24 hours.

Yields: Moderate to high (50–85%) depending on reagent purity and reaction optimization.

Stepwise Synthesis via Thiourea Intermediates

Another method involves synthesizing thiourea derivatives followed by oxidation and further functionalization to yield the target urea compound.

-

- Formation of thiourea intermediate by reaction of substituted aniline with thiocarbamoyl reagents.

- Oxidation of thiourea to corresponding urea using oxidizing agents such as hydrogen peroxide in the presence of catalysts (e.g., sodium molybdate).

- Subsequent reaction with hydrazines or other nucleophiles to introduce the amino group.

-

- Oxidation typically carried out at room temperature or mild heating.

- Use of solvents like acetonitrile.

- Reaction times from 1 to several hours.

Yields: High yields reported (up to 66% isolated yield for related aminotriazole derivatives), indicating good efficiency of this route.

Use of Carbamoyl Chloride and Amines

Preparation via carbamoyl chloride intermediates is also reported:

-

- Synthesize 5-chloro-2,4-dimethoxyaniline carbamoyl chloride.

- React with ammonia or amine sources to form the urea derivative.

-

- Low temperatures to avoid side reactions.

- Use of inert atmosphere to prevent hydrolysis.

Yields: Typically moderate, depending on reaction control.

Representative Experimental Procedures

General Procedure A (Based on Thiourea Oxidation and Hydrazine Reaction)

- Mix the sulfonic acid derivative of the thiourea intermediate (240 mg, 1.2 mmol) with phenylhydrazine (108 mg, 1.0 mmol) in anhydrous acetonitrile (1 mL).

- Stir at room temperature for 1.5 hours.

- Concentrate the mixture to a solid, add trimethyl orthoformate (1 mL), and heat at 140 °C overnight in a sealed tube.

- Cool, filter through silica gel, elute with 20% methanol in dichloromethane.

- Concentrate and purify by preparative HPLC.

- Yield: 66% isolated solid product.

General Procedure B (Amine and Pyridine Mediated Urea Formation)

- Combine substituted intermediate (100 mg, 0.465 mmol), aniline (37 μL, 0.406 mmol), and pyridine (72 μL, 0.890 mmol) in anhydrous acetonitrile (470 μL).

- Stir at 120 °C for 30 minutes in a sealed tube.

- Concentrate, add methyl orthoformate (1.2 mL), and heat overnight at 140 °C.

- Partition between saturated sodium bicarbonate and ethyl acetate.

- Wash organic layers with brine, dry, filter, concentrate.

- Purify by flash chromatography.

- Yield: 43% solid product.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct urea formation | 5-chloro-2,4-dimethoxyaniline + isocyanate | RT to reflux, organic solvent | 50–85 | Simple, straightforward |

| Thiourea intermediate route | Thiourea derivative + H2O2 oxidation + hydrazines | Room temp to 140 °C, sealed tube | ~66 | Multi-step, high purity |

| Carbamoyl chloride + amine | Carbamoyl chloride + ammonia/amine | Low temp, inert atmosphere | Moderate | Requires careful handling of intermediates |

Research Findings and Optimization Notes

- The oxidation of thiourea intermediates using hydrogen peroxide and sodium molybdate is efficient and yields high-purity urea derivatives.

- Use of sealed tubes and elevated temperatures (up to 140 °C) with orthoformate reagents facilitates cyclization and amination steps.

- Purification by preparative HPLC or flash chromatography ensures removal of side-products and unreacted starting materials.

- Reaction times and temperatures are critical for maximizing yield and minimizing decomposition.

- Solvent choice (anhydrous acetonitrile, ethanol) impacts reaction rate and product crystallinity.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a 5-chloro-2,4-dimethoxyaniline derivative with an isocyanate or carbamate precursor. Key steps include:

- Use of chlorinated aromatic intermediates (e.g., 5-chloro-2,4-dimethoxyphenylamine) .

- Palladium-catalyzed cross-coupling for functionalization .

- Optimization via temperature control (e.g., 60–80°C for urea bond formation) and solvent selection (e.g., DMF or THF) .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography.

Q. How can structural integrity and purity be confirmed post-synthesis?

- Analytical Techniques :

- NMR (¹H/¹³C) to verify substituent positions on the aromatic ring and urea linkage .

- Mass Spectrometry (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 293.144) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental designs are critical for studying this compound’s interaction with α7 nicotinic acetylcholine receptors (nAChRs)?

- Key Approaches :

- Electrophysiology : Patch-clamp recordings to measure potentiation of α7 nAChR currents in response to co-application with choline or Aβ peptides .

- Calcium Imaging : Fluo-4 assays to quantify intracellular Ca²⁺ flux in HEK-293 cells expressing α7 nAChRs .

- Mutagenesis : Introduce mutations (e.g., β-sheet residues) to identify allosteric binding sites .

Q. How can conflicting activity data in different cellular models be resolved?

- Strategies :

- Model Standardization : Use identical cell lines (e.g., SH-SY5Y neurons vs. HEK-293) and auxiliary proteins (e.g., RIC-3) to control for receptor assembly .

- Pharmacological Profiling : Test against structurally related modulators (e.g., PNU-120596) to identify structure-activity relationships .

- Dose-Response Analysis : Perform full concentration-response curves to account for assay-specific variability .

Q. What strategies are effective for elucidating the compound’s anti-inflammatory or anticancer mechanisms?

- Methodological Framework :

- Cytokine Profiling : ELISA-based quantification of TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines .

- Kinase Inhibition Screening : Use kinase profiling panels to identify targets (e.g., JAK/STAT pathways) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported receptor activation thresholds?

- Root Cause Analysis :

- Verify receptor isoform purity (e.g., α7 homomers vs. α7β2 heteromers) .

- Control for desensitization kinetics using rapid perfusion systems in electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。